3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
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Description
3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Research
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, which is a target for Alzheimer’s treatment (Rehman et al., 2018).
Antiviral Activity
Research involving the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives found that some compounds possessed anti-tobacco mosaic virus activity. This indicates potential application in developing antiviral agents (Chen et al., 2010).
Antitumor Activity
Compounds synthesized with 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores showed promising broad spectrum antitumor activity against several tumor cell lines. This suggests their potential as antitumor agents (Rostom, 2006).
Anticonvulsant Agents
Heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized for evaluation as anticonvulsant agents. Some of these compounds showed significant protection against picrotoxin-induced convulsion, indicating their potential in treating convulsive disorders (Farag et al., 2012).
Anticancer Agents
Indapamide derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide showed proapoptotic activity on melanoma cell lines. One compound demonstrated significant growth inhibition, suggesting a potential role in cancer treatment (Yılmaz et al., 2015).
Cyclooxygenase-2 Inhibitors
Molecular docking studies on tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, were conducted to understand their potential as cyclooxygenase-2 (COX-2) inhibitors. This research helps in the development of anti-inflammatory drugs (Al-Hourani et al., 2015).
Antidiabetic Agents
Fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives were prepared as potential hypoglycemic agents. Preliminary biological screening revealed significant antidiabetic activity, indicating their potential as antidiabetic drugs (Faidallah et al., 2016).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-2-4-14(5-3-13)17-12-26-19(21-17)22-18(23)10-11-27(24,25)16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQHUPWAPXZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.